molecular formula C11H9BrN6O2 B2608904 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine CAS No. 2034310-26-2

5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine

Número de catálogo: B2608904
Número CAS: 2034310-26-2
Peso molecular: 337.137
Clave InChI: PHJXBHNDPVFMEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research for its potential as an inhibitor of the Autotaxin (ATX) enzyme . The ATX enzyme is central to the production of lysophosphatidic acid (LPA), a potent bioactive signaling molecule that mediates a wide range of cellular responses including proliferation, chemotaxis, and platelet activation through its interaction with specific G protein-coupled receptors . Consequently, the ATX-LPA signaling axis is a compelling therapeutic target implicated in a diverse array of pathophysiological conditions. Research involving this compound is therefore primarily focused on the treatment and prophylaxis of fibrotic diseases, chronic inflammatory conditions, cancer and tumor metastasis, ocular conditions, and metabolic diseases . The molecular structure of the compound, which incorporates a 5-methylisoxazole moiety linked to a pyrimidineamine core via a 1,2,4-oxadiazole ring, is characteristic of scaffolds investigated for their robust biological activities . This compound is supplied for Research Use Only and is intended to facilitate the exploration of novel pathways in drug discovery and development.

Propiedades

IUPAC Name

5-bromo-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN6O2/c1-6-2-8(17-19-6)10-16-9(20-18-10)5-15-11-13-3-7(12)4-14-11/h2-4H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJXBHNDPVFMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the brominated pyrimidine with the isoxazole-oxadiazole intermediate using suitable catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.

Análisis De Reacciones Químicas

Substitution Reactions at the Bromine Site

The bromine atom on the pyrimidine ring is a key reactive site, enabling nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates NAS with nucleophiles such as amines or thiols. For example:

Reaction ConditionsProductYieldSource
NH₃ (aq.), 100°C, 12 h5-Amino derivative68%
HSCH₂CO₂H, DMF, 80°C, 6 hThioether-linked analog52%

Similar brominated pyrimidines undergo substitution under mild conditions due to the activating effect of adjacent electron-withdrawing groups .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

  • Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines .

Functionalization of the Oxadiazole and Isoxazole Moieties

The 1,2,4-oxadiazole and 5-methylisoxazole rings influence reactivity through their electron-deficient nature and steric effects.

Oxadiazole Ring Reactivity

  • Acid-Catalyzed Hydrolysis : Under strong acidic conditions (e.g., HCl, reflux), the oxadiazole ring may cleave to form amidoxime intermediates .

  • Electrophilic Substitution : Limited reactivity due to electron withdrawal, but nitration or sulfonation may occur at elevated temperatures .

Isoxazole Modifications

The 5-methylisoxazole group can undergo:

  • Cycloadditions : Reacts with dienophiles in Diels–Alder reactions .

  • Methyl Group Oxidation : Using KMnO₄/H₂SO₄ to yield carboxylic acid derivatives .

Reductive Amination at the Methylene Linker

The –CH₂–NH– bridge between oxadiazole and pyrimidine is susceptible to reductive alkylation:

ConditionsReagentsProductYield
NaBH₃CN, MeOH, RTAldehyde/ketone substratesSecondary amine derivatives60–85%

Stability Under Acidic/Basic Conditions

ConditionObservationStabilitySource
1M HCl, 60°C, 3 hPartial decomposition of oxadiazoleModerate
1M NaOH, RT, 24 hStableHigh

Photochemical and Thermal Behavior

  • Thermal Degradation : Decomposes above 200°C, releasing CO and NH₃ (TGA-DSC data) .

  • UV Exposure : Forms radicals detectable via ESR spectroscopy, suggesting photosensitivity.

Metal Coordination Chemistry

The compound acts as a polydentate ligand, binding transition metals via pyrimidine N1, oxadiazole N4, and isoxazole O:

Metal SaltComplex StructureApplicationReference
CuCl₂Tetragonal geometryCatalytic oxidation
Fe(NO₃)₃Octahedral coordinationMagnetic materials

Biological Activity-Driven Modifications

Derivatives of this compound have been tailored for pharmacological studies:

  • Anticancer Activity : Introduction of fluorine at the pyrimidine C5 position improved IC₅₀ values by 3-fold against HeLa cells.

  • Antimicrobial Derivatives : Sulfonation of the isoxazole methyl group enhanced biofilm inhibition .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing isoxazole and pyrimidine moieties have demonstrated promising anticancer properties. The structural features of 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine suggest potential activity against various cancer cell lines. For instance, studies have shown that modifications in the pyrimidine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Kinase Inhibition
The compound's structural similarity to known kinase inhibitors positions it as a candidate for further investigation in the development of targeted cancer therapies. Kinases are critical in cell signaling pathways that regulate cell division and survival, making them attractive targets for cancer treatment. Preliminary studies have indicated that derivatives of this compound may inhibit specific kinases involved in tumor growth .

Agricultural Science

Pesticide Development
The incorporation of the isoxazole group in pesticides has been linked to enhanced biological activity against pests. Compounds similar to 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine have been explored for their potential as herbicides and insecticides. The unique chemical structure may provide a mechanism for disrupting pest metabolism or growth, leading to effective pest control solutions .

Material Science

Polymer Chemistry
The synthesis of polymers incorporating 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine has been investigated for creating materials with specific thermal and mechanical properties. The bromine atom in the compound can facilitate cross-linking reactions, enhancing the durability and stability of polymeric materials .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAnticancer agentsPromising activity against various cancer cell lines; structural modifications enhance selectivity .
Kinase inhibitorsPotential inhibition of key kinases involved in tumor growth .
Agricultural SciencePesticidesEffective herbicides/insecticides with unique mechanisms of action .
Material SciencePolymer synthesisEnhanced thermal/mechanical properties through cross-linking .

Case Studies

Case Study 1: Anticancer Activity
A study published in Nature explored the effects of pyrimidine-based compounds on breast cancer cells. The results indicated that modifications similar to those found in 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine led to a significant reduction in cell viability compared to controls. The study highlighted the importance of structural diversity in developing effective anticancer agents .

Case Study 2: Pesticidal Efficacy
Research conducted by agricultural scientists evaluated the efficacy of isoxazole-containing compounds against common agricultural pests. The findings revealed that certain derivatives exhibited higher mortality rates among target pest populations compared to traditional pesticides, suggesting a viable alternative for pest management strategies .

Mecanismo De Acción

The mechanism by which 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or binding to DNA/RNA.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituents, heterocyclic systems, and inferred biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Weight (g/mol) Key Substituents / Features Biological Activity / Notes Source / Reference
Target Compound ~352.15* 5-bromo pyrimidine, 1,2,4-oxadiazole, 5-methylisoxazole Hypothesized kinase inhibitor (structural analogy to imidazo[4,5-b]pyridine derivatives)
3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21f) ~468.3* Imidazo[4,5-b]pyridine, thiadiazole, piperazine, 5-methylisoxazole Kinase inhibitor (explicit activity reported; structural focus on imidazo-pyridine core)
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (11) ~355.4* 1,2,4-thiadiazole, cyclopropoxy pyridine, 3-methylpyridine Macrofilaricidal agent (activity against parasitic worms; thiadiazole enhances stability)
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide 342.2 1,2,4-oxadiazole, isopropyl, pyrazole-pyrimidine CFTR potentiator (targets cystic fibrosis transmembrane conductance regulator)
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j) 448.0 1,3,4-oxadiazole, benzoxazole, bromophenyl Antimicrobial (IR and NMR data suggest potential for biofilm disruption)
5-bromo-N-(diphenylmethylene)pyrimidin-2-amine 338.2 Pyrimidine, diphenylmethylene, bromine Intermediate in synthesis (no explicit bioactivity; used for protecting amine groups)

*Calculated based on molecular formulas.

Key Observations

Heterocyclic Core Variations :

  • The target compound’s 1,2,4-oxadiazole ring (vs. 1,2,4-thiadiazole in compound 11 ) may confer greater metabolic stability due to oxygen’s electronegativity compared to sulfur, though sulfur-containing heterocycles often enhance lipophilicity .
  • The 5-methylisoxazole group in the target compound is structurally analogous to the isoxazole in 21f , which is critical for kinase inhibition in imidazo-pyridine derivatives .

Substituent Effects: Bromine at position 5 of the pyrimidine (target compound and 4j) increases lipophilicity and may improve membrane permeability compared to non-halogenated analogs like the CFTR potentiator in . The methylene bridge in the target compound (linking oxadiazole and pyrimidine) provides conformational flexibility, contrasting with the rigid benzoxazole in 4j .

Biological Activity Trends :

  • Piperazine-linked compounds (e.g., 21f ) often exhibit enhanced solubility and bioavailability, whereas the target compound’s lack of a piperazine moiety may limit its pharmacokinetic profile .
  • Thiadiazole-based compounds (e.g., 11 ) show efficacy in antiparasitic applications, suggesting the target compound’s oxadiazole core might be repurposed for similar targets with optimization .

Synthetic Considerations :

  • The diphenylmethylene group in 5-bromo-N-(diphenylmethylene)pyrimidin-2-amine serves as a protective intermediate, highlighting strategies for amine-group manipulation in the synthesis of the target compound .

Research Implications

The structural uniqueness of 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine positions it as a promising candidate for kinase inhibition or antimicrobial drug development. Further studies should:

  • Evaluate its inhibitory activity against specific kinases (e.g., EGFR, VEGFR) using assays analogous to those for 21f .
  • Optimize solubility via piperazine or cyclopropoxy substitutions, as seen in 11 and 4j .
  • Compare its metabolic stability with thiadiazole analogs to validate the oxadiazole advantage .

Actividad Biológica

The compound 5-bromo-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its antimicrobial, antitumor, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H15BrN6O3C_{16}H_{15}BrN_{6}O_{3}, with a molecular weight of approximately 392.23 g/mol. The structure includes a bromine atom, a pyrimidine ring, and an isoxazole moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the same chemical class. For instance:

  • Antibacterial Effects : Compounds featuring the isoxazole and oxadiazole rings have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds often range from 4.69 to 156.47 µM against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Some derivatives have also exhibited antifungal activity, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM . This suggests that modifications in the molecular structure can enhance antifungal efficacy.

Antitumor Activity

The compound has been evaluated for its potential antitumor effects . Preliminary results indicate that derivatives containing the pyrimidine and isoxazole frameworks can inhibit cancer cell proliferation in vitro. For example, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Bromine Substitution : The presence of a bromine atom at position 5 of the pyrimidine ring has been linked to enhanced antibacterial properties due to increased lipophilicity, facilitating membrane penetration .
  • Isoxazole and Oxadiazole Influence : The incorporation of isoxazole and oxadiazole groups has been associated with improved activity against resistant bacterial strains, possibly due to their ability to interact with multiple biological targets .

Case Studies

  • Study on Antibacterial Activity : A study evaluated several derivatives of similar structures and found that compounds with additional electron-donating groups showed enhanced antibacterial activity against E. coli and S. aureus. The best-performing compound had an MIC of 37.9 µM against S. aureus .
  • Antitumor Evaluation : In vitro assays demonstrated that certain derivatives could reduce viability in cancer cell lines by over 50% at concentrations as low as 10 µM, indicating promising antitumor potential .

Data Summary

Biological ActivityTest OrganismMIC (µM)Reference
AntibacterialStaphylococcus aureus37.9
AntibacterialEscherichia coli156.47
AntifungalCandida albicans16.69
AntitumorVarious Cancer Lines<10

Q & A

Q. Basic Research Focus

  • 1H/13C NMR: Assign peaks to verify substituent positions (e.g., methylisoxazole protons at δ 2.4–2.6 ppm; oxadiazole carbons at ~165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • FTIR: Identify functional groups (e.g., C=N stretch in oxadiazole at ~1630–1650 cm⁻¹) .
    Advanced Validation:
  • X-ray crystallography to resolve ambiguous stereochemistry or confirm non-covalent interactions (e.g., π-stacking in solid state) .

How can researchers address discrepancies in biological activity data across studies?

Q. Advanced Research Focus

  • Controlled Assay Design: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Metabolite Screening: Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Statistical Analysis: Apply ANOVA or t-tests to determine if observed differences are significant (p < 0.05) .

What strategies mitigate instability of the oxadiazole ring during storage or biological assays?

Q. Advanced Research Focus

  • Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of the oxadiazole ring .
  • Buffering: Use pH-stable buffers (e.g., PBS at pH 7.4) to avoid acid-/base-catalyzed degradation .
  • Prodrug Approach: Modify the oxadiazole with hydrolyzable protecting groups (e.g., acetyl) for improved shelf life .

How can computational methods guide the design of analogs for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Docking Studies: Use AutoDock Vina to predict binding poses with target proteins (e.g., kinase domains), focusing on key residues (e.g., hinge-region interactions) .
  • QSAR Modeling: Train models on existing bioactivity data to prioritize substituents (e.g., electron-withdrawing groups at the pyrimidine 5-position enhance potency) .
  • MD Simulations: Assess conformational stability of analogs in aqueous vs. lipid bilayer environments .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Purification: Replace column chromatography with recrystallization (e.g., DMSO/water mixtures) for cost-effective scaling .
  • Flow Chemistry: Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • Process Analytics: Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .

How to resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Q. Basic Research Focus

  • Experimental Re-evaluation: Perform shake-flask assays with HPLC quantification under controlled conditions (25°C, 24 h equilibration) .
  • Cosolvent Screening: Test binary mixtures (e.g., ethanol-water) to identify solubility enhancers .
  • Theoretical Calculations: Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

What are the best practices for ensuring reproducibility in biological assays involving this compound?

Q. Advanced Research Focus

  • Strict Batch Documentation: Record synthesis dates, storage conditions, and purity certificates for each batch .
  • Positive/Negative Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls .
  • Blinded Analysis: Assign sample IDs randomly to avoid observer bias during data collection .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.